

Physicochemical Properties of N-(4-Aminophenyl)nicotinamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(4-Aminophenyl)nicotinamide

Cat. No.: B100712

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **N-(4-Aminophenyl)nicotinamide**. Due to the limited availability of specific experimental data for this compound, this document also includes data and protocols for the closely related and extensively studied compound, nicotinamide, as a reference analogue. This guide aims to be a valuable resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Introduction to N-(4-Aminophenyl)nicotinamide

N-(4-Aminophenyl)nicotinamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a nicotinamide moiety with a 4-aminophenyl group, suggests potential applications stemming from the biological activities of both components. Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous metabolic and cellular signaling pathways. The aminophenyl group is a common scaffold in pharmacologically active molecules. A thorough understanding of the physicochemical properties of **N-(4-Aminophenyl)nicotinamide** is fundamental for its development, including formulation, delivery, and assessment of its biological activity.

Physicochemical Data

Quantitative data for **N-(4-Aminophenyl)nicotinamide** is summarized below. For comparative purposes and to provide a broader context in the absence of extensive experimental data for the target compound, a comprehensive table of the physicochemical properties of nicotinamide is also provided.

Table 1: Physicochemical Properties of **N-(4-Aminophenyl)nicotinamide**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N ₃ O	[1][2][3]
Molecular Weight	213.24 g/mol	[1][2][3]
CAS Number	19060-64-1	[1][2][3]

Note: Experimental data for properties such as melting point, boiling point, solubility, pKa, and LogP for **N-(4-Aminophenyl)nicotinamide** are not readily available in the cited literature. The following table for nicotinamide is provided for informational purposes.

Table 2: Physicochemical Properties of Nicotinamide (Analogue)

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O	[4][5]
Molecular Weight	122.12 g/mol	[4][5]
Melting Point	128-131 °C	[6]
Boiling Point	150-160 °C	[6]
Solubility	Water: ~1000 g/L (20 °C) Ethanol: ~667 g/L Glycerol: ~100 g/L	[6]
pKa	3.3 (at 20 °C)	[7]
LogP	-0.38 (at 21 °C)	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be applied to characterize **N-(4-Aminophenyl)nicotinamide**.

Synthesis of N-(4-Aminophenyl)nicotinamide

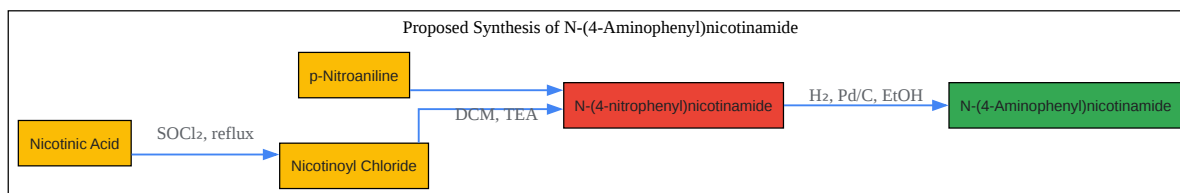
A plausible synthetic route for **N-(4-Aminophenyl)nicotinamide** can be adapted from general methods for the synthesis of N-(4-aminophenyl)-substituted benzamides[8]. This two-step process involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide

- Nicotinic acid is converted to nicotinoyl chloride by refluxing with thionyl chloride.
- The resulting nicotinoyl chloride is then reacted with p-nitroaniline in a dry, inert solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.
- The reaction is typically stirred at room temperature for several hours.
- The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of N-(4-Aminophenyl)nicotinamide

- The N-(4-nitrophenyl)nicotinamide intermediate is dissolved in a suitable solvent, such as ethanol.
- A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
- The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent.
- The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
- Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield **N-(4-Aminophenyl)nicotinamide**.



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Proposed synthesis of **N-(4-Aminophenyl)nicotinamide**.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This can also be determined with higher precision using Differential Scanning Calorimetry (DSC), which measures the heat flow into the sample as a function of temperature.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

- An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
- The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- This procedure is repeated for a range of solvents and temperatures.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Using UV-Vis Spectroscopy:

- A series of buffer solutions with known pH values are prepared.
- A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.
- The UV-Vis spectrum of each solution is recorded.
- Changes in the absorbance at a specific wavelength as a function of pH are used to calculate the pKa, often by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

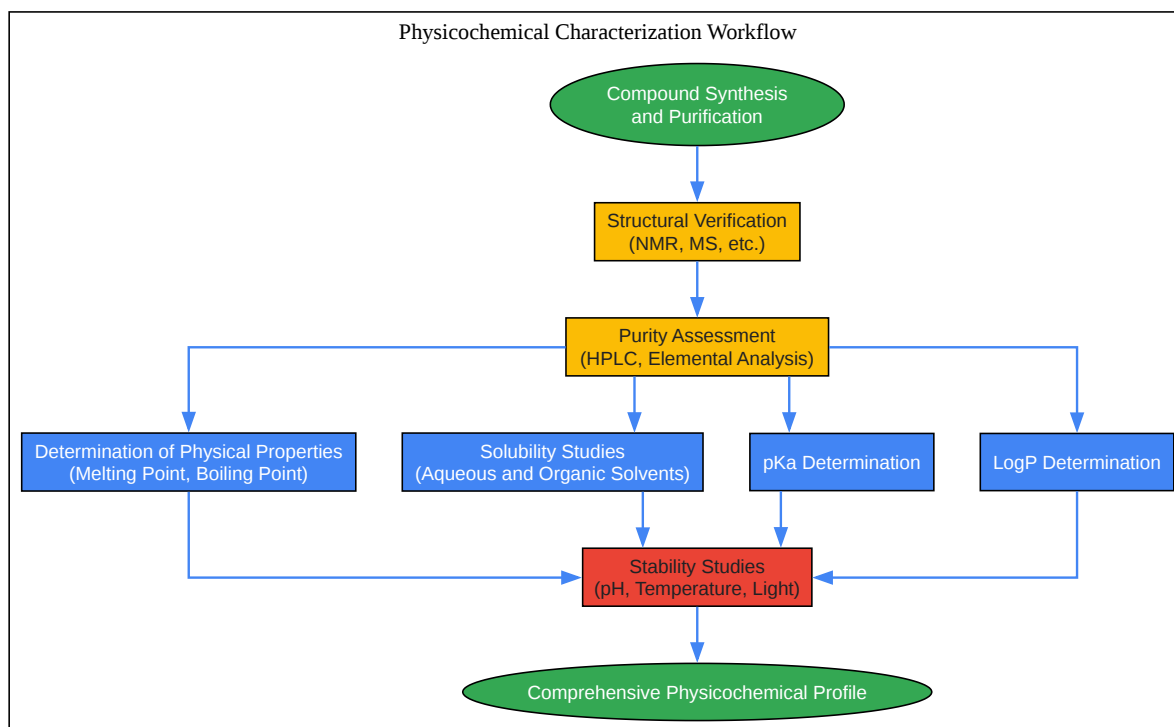
LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method with an n-octanol/water system.

- A known amount of the compound is dissolved in a mixture of n-octanol and water.
- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.
- The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical technique (e.g., HPLC-UV).
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity like **N-(4-Aminophenyl)nicotinamide** follows a logical progression of experiments. The following diagram illustrates a typical workflow.



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Logical workflow for physicochemical characterization.

Conclusion

This technical guide has compiled the available physicochemical information for **N-(4-Aminophenyl)nicotinamide** and provided standard experimental protocols for its characterization. While specific experimental data for this compound is sparse, the presented methodologies and the comparative data for nicotinamide offer a solid foundation for researchers. A systematic approach to determining these properties, as outlined in the logical workflow, will be essential for advancing the research and development of **N-(4-Aminophenyl)nicotinamide** and related compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B₃ nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. physchemres.org [physchemres.org]
- 5. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide | C₆H₆N₂O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-aminobiphenyl-3-yl)nicotinamide | C₁₈H₁₅N₃O | CID 44454415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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